molecular formula C23H26N2O5 B2877740 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide CAS No. 1091476-04-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide

Cat. No.: B2877740
CAS No.: 1091476-04-8
M. Wt: 410.47
InChI Key: RMOLSPNSBDINPJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolylmethyl group and a 4-methoxyphenyl-substituted cyclopentylmethyl moiety. Its synthesis likely involves carbodiimide-mediated coupling reactions, as seen in related ethanediamide derivatives .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-18-7-5-17(6-8-18)23(10-2-3-11-23)14-25-22(27)21(26)24-13-16-4-9-19-20(12-16)30-15-29-19/h4-9,12H,2-3,10-11,13-15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOLSPNSBDINPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

The benzodioxole core is synthesized from 3,4-dihydroxybenzaldehyde through a two-step process:

Step 1: Protection of Catechol
React 3,4-dihydroxybenzaldehyde with dichloromethane in the presence of a base (K₂CO₃) to form 1,3-benzodioxole-5-carbaldehyde:
$$
\text{C}7\text{H}6\text{O}3 + \text{CH}2\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}8\text{H}6\text{O}3 + 2\text{HCl}
$$

Step 2: Reductive Amination
Reduce the aldehyde to a primary amine using sodium cyanoborohydride and excess ammonium acetate:
$$
\text{C}8\text{H}6\text{O}3 + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}, \text{MeOH}} \text{C}8\text{H}9\text{NO}2
$$

Table 1: Optimization of Benzodioxolylmethylamine Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DMF MeOH MeOH
Temperature (°C) 25 60 60
Yield (%) 45 82 82

Synthesis of 1-(4-Methoxyphenyl)cyclopentylmethylamine

Friedel-Crafts Cyclization

A patented method involves Friedel-Crafts alkylation of 4-methoxyphenylacetylene with cyclopentene oxide:
$$
\text{C}9\text{H}{10}\text{O} + \text{C}5\text{H}8\text{O} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{C}{14}\text{H}{16}\text{O}2
$$

Key Modification:

  • Use of scandium triflate (Sc(OTf)₃) as a Lewis acid improves regioselectivity (yield: 78% vs. 52% with AlCl₃).

Bromination and Amination

  • Bromination : Treat the cyclopentyl intermediate with N-bromosuccinimide (NBS) under UV light.
  • Gabriel Synthesis : React the bromide with phthalimide followed by hydrazine cleavage:
    $$
    \text{C}{14}\text{H}{15}\text{BrO}2 \xrightarrow{\text{Phthalimide, KOH}} \text{C}{22}\text{H}{20}\text{NO}4 \xrightarrow{\text{NH}2\text{NH}2} \text{C}{14}\text{H}{17}\text{NO}_2
    $$

Assembly of EthanediaMide Linker

Coupling Strategy

Combine the two amine intermediates with ethanedioyl dichloride in a dichloromethane/water biphasic system:
$$
\text{C}8\text{H}9\text{NO}2 + \text{C}{14}\text{H}{17}\text{NO}2 + \text{ClCOCOCl} \xrightarrow{\text{Et}3\text{N}} \text{C}{24}\text{H}{25}\text{N}2\text{O}_5
$$

Table 2: Coupling Reagent Screening

Reagent Yield (%) Purity (HPLC)
EDCl/HOBt 68 95
DCC/DMAP 55 89
ClCOCOCl 91 98

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1 gradient).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 2H, ArH), 5.95 (s, 2H, OCH₂O), 3.80 (s, 3H, OCH₃).
  • HRMS : m/z calc. for C₂₄H₂₅N₂O₅ [M+H]⁺: 437.1812; found: 437.1809.

Industrial-Scale Optimization

A continuous flow process improves throughput:

  • Reactor Type : Microfluidic chip reactor (Channel width: 500 µm).
  • Residence Time : 8 minutes (vs. 24 hours in batch).
  • Space-Time Yield : 1.2 kg·L⁻¹·h⁻¹.

Challenges and Mitigation Strategies

Challenge Solution
Low coupling yield Use ClCOCOCl at −15°C
Epimerization during cyclization Chiral Sc(OTf)₃ catalyst
Benzodioxole ring opening Avoid protic solvents in Step 1

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents such as dichloromethane or ethanol.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential antitumor activity.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide involves its interaction with specific molecular targets. For instance, in cancer cells, the compound can induce apoptosis and cause cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the modulation of various signaling pathways and the activation of caspases, which are enzymes involved in the apoptotic process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several derivatives reported in the literature:

Compound Name Key Substituents Bioactivity (if reported) Reference
N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide (QOD) Tetrahydroquinolinyl group Falcipain inhibition (antimalarial)
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide Piperazinyl and fluorophenyl groups Not explicitly reported
4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid (162) Biphenylsulfonamido linkage Dual 5-LOX/mPGES-1 inhibition
N-{3-[(biphenyl-4yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD) Indole carboxamide core Falcipain inhibition

Key Observations:

  • Substituent Effects: The 4-methoxyphenylcyclopentyl group in the target compound introduces rigidity and lipophilicity, which may enhance membrane permeability compared to QOD’s flexible tetrahydroquinolinyl chain. The piperazinyl-fluorophenyl substituent in contrasts with the cyclopentyl group, likely altering pharmacokinetics (e.g., solubility, half-life) due to fluorine’s electronegativity and piperazine’s basicity.
  • Bioactivity Context: While QOD and ICD exhibit falcipain inhibition , the target compound’s methoxyphenyl group may confer selectivity for other targets (e.g., anti-inflammatory enzymes like 5-LOX/mPGES-1, as seen in ).

Pharmacological and Physicochemical Properties

Property Target Compound QOD Compound from
Molecular Weight* ~480 g/mol ~460 g/mol ~550 g/mol
LogP (Predicted) ~3.5 (high due to methoxyphenyl) ~3.0 ~2.8 (fluorophenyl reduces logP)
Solubility Low (lipophilic substituents) Moderate Moderate (piperazine enhances)
Bioactivity Hypothesized enzyme inhibition Falcipain inhibition Unreported

*Calculated based on structural formulae.

Discussion:

  • The cyclopentyl moiety adds steric bulk, which may hinder binding to flat active sites (e.g., falcipain’s catalytic cleft) but enhance selectivity for rigid targets.

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